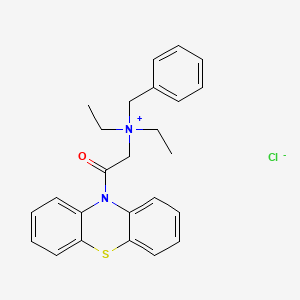
Benzyldiethyl(((10-phenothiazinyl)carbonyl)methyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldiethyl(((10-phenothiazinyl)carbonyl)methyl)ammonium chloride is a complex organic compound with a unique structure that combines phenothiazine and ammonium chloride moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldiethyl(((10-phenothiazinyl)carbonyl)methyl)ammonium chloride typically involves the reaction of phenothiazine derivatives with benzyldiethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques and equipment. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are meticulously controlled to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldiethyl(((10-phenothiazinyl)carbonyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
Benzyldiethyl(((10-phenothiazinyl)carbonyl)methyl)ammonium chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyldiethyl(((10-phenothiazinyl)carbonyl)methyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Benzyldiethyl(((10-phenothiazinyl)carbonyl)methyl)ammonium chloride include:
- Benzyldiethyl(2,6-xylylcarbamoylmethyl)ammonium benzoate
- N-benzyl-2-((2,6-dimethylphenyl)amino)-N,N-diethyl-2-oxoethanaminium benzoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of phenothiazine and ammonium chloride moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
103535-81-5 |
|---|---|
Molekularformel |
C25H27ClN2OS |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
benzyl-diethyl-(2-oxo-2-phenothiazin-10-ylethyl)azanium;chloride |
InChI |
InChI=1S/C25H27N2OS.ClH/c1-3-27(4-2,18-20-12-6-5-7-13-20)19-25(28)26-21-14-8-10-16-23(21)29-24-17-11-9-15-22(24)26;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NHYGCNQDTMCWFF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


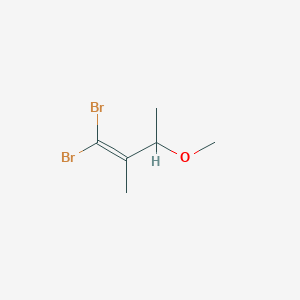


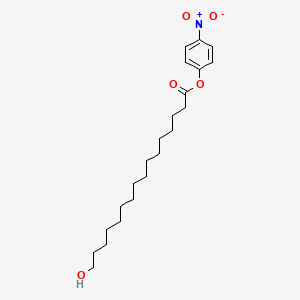
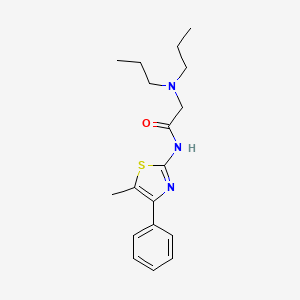
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
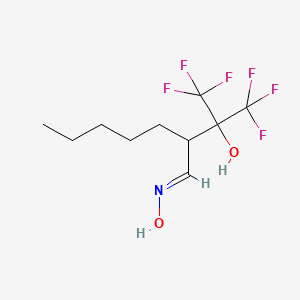

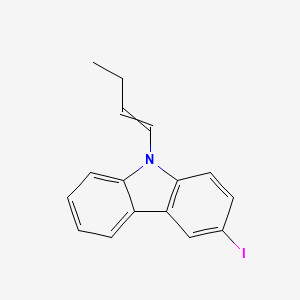
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
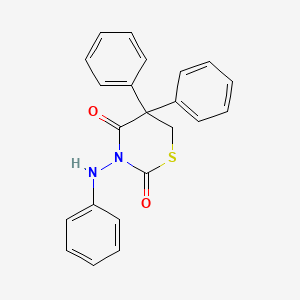
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
